2-Phenylpiperidin-4-one hydrochloride
Overview
Description
2-Phenylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significance in the synthesis of various pharmaceuticals and its role as an intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpiperidin-4-one hydrochloride typically involves the cyclization of phenylacetonitrile with 4-piperidone under acidic conditions. The reaction is often catalyzed by hydrochloric acid, which facilitates the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Materials: Phenylacetonitrile and 4-piperidone.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Phenylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs used to treat neurological disorders and pain management.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Phenylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion.
Comparison with Similar Compounds
4-Piperidone: A precursor in the synthesis of various piperidine derivatives.
2-Phenylpiperidine: A structurally similar compound with different pharmacological properties.
N-Phenylpiperidine: Another derivative with distinct chemical and biological activities.
Uniqueness: 2-Phenylpiperidin-4-one hydrochloride is unique due to its specific structural features and reactivity. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-phenylpiperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGWZXKRGKBJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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